1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid
Description
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is a structurally complex compound featuring a pyrrolidin-2,5-dione (succinimide) core fused with a piperidine ring substituted at position 4 with a carboxylic acid group. The 3-(trifluoromethyl)phenyl moiety attached to the pyrrolidinone nitrogen introduces significant lipophilicity and electronic effects, which are critical for interactions with biological targets such as enzymes or receptors. The compound’s design likely aims to balance metabolic stability, solubility (via the carboxylic acid), and target affinity, making it a candidate for therapeutic or diagnostic applications.
Properties
Molecular Formula |
C17H17F3N2O4 |
|---|---|
Molecular Weight |
370.32 g/mol |
IUPAC Name |
1-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17F3N2O4/c18-17(19,20)11-2-1-3-12(8-11)22-14(23)9-13(15(22)24)21-6-4-10(5-7-21)16(25)26/h1-3,8,10,13H,4-7,9H2,(H,25,26) |
InChI Key |
CNUGHMXBRPWZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the formation of the piperidine ring and the carboxylic acid functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives, based on the provided evidence:
Key Observations:
Structural Diversity :
- The target compound’s pyrrolidin-2,5-dione core distinguishes it from analogs like 28d (1,2,4-oxadiazole linker) and HC067047 (pyrrole-carboxamide scaffold). The dione group may enhance hydrogen-bonding interactions with targets, while the oxadiazole in 28d improves metabolic stability .
- The trifluoromethylphenyl group is shared across all compounds, likely enhancing lipophilicity and binding affinity to hydrophobic pockets in proteins .
In contrast, HC067047 lacks this group but retains antagonistic activity via its carboxamide . The BOC-protected piperidine in serves as a synthetic intermediate, highlighting the importance of protective groups in modulating reactivity during synthesis.
Biological Activity :
- 28d demonstrated S1P receptor modulation with a 39% synthesis yield, suggesting feasible scalability for therapeutic development .
- HC067047 ’s TRPV3 antagonism underscores the pharmacological relevance of trifluoromethylphenyl-pyrrolidine/pyrrole hybrids in ion channel targeting .
Synthetic Feasibility :
- The moderate yield of 28d contrasts with the lack of synthesis data for the target compound. Optimizing the pyrrolidin-dione formation step (e.g., via cyclization of dipeptide precursors) could improve efficiency.
Research Implications
- Target Compound : The unique combination of pyrrolidin-dione and piperidine-4-carboxylic acid warrants further investigation into its pharmacokinetic profile (e.g., solubility, metabolic stability) and target engagement (e.g., GPCRs, ion channels).
- Analog Insights : Lessons from 28d (S1P modulation) and HC067047 (TRPV3 antagonism) suggest the target compound may exhibit activity in similar pathways, though structural variations will dictate specificity.
Biological Activity
Overview
1-{2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is a complex organic compound with significant biological implications. This compound features a fused pyrrolidine and piperidine ring structure, characterized by a trifluoromethyl group that enhances its biological activity. The molecular formula is C17H17F3N2O4, with a molecular weight of 370.32 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. Notably, the trifluoromethyl group plays a crucial role in enhancing binding affinity and stability in biological systems .
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting its potential use in neuroprotective applications .
Neuroprotective Effects
In studies involving neurodegenerative models, this compound demonstrated protective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregation. It inhibited Aβ-induced oxidative stress and inflammation, which are critical factors in Alzheimer's disease pathology .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : It shows promising AChE inhibition, which is relevant for treating cognitive disorders .
- Butyrylcholinesterase (BuChE) : Selective inhibition was observed, indicating potential therapeutic benefits in Alzheimer's disease .
Case Studies
- Neuroprotection in Alzheimer's Disease Models : In an experiment using scopolamine-induced memory impairment in mice, administration of this compound led to significant improvements in cognitive functions. The mechanism involved the blockade of neuroinflammatory pathways and reduction of reactive oxygen species (ROS) production .
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing moderate antibacterial activity. In vitro studies revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H17F3N2O4 |
| Molecular Weight | 370.32 g/mol |
| IUPAC Name | 1-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid |
| InChI Key | CNUGHMXBRPWZGZ-UHFFFAOYSA-N |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
